Cas no 1466817-39-9 (N-(cyclopropylmethyl)-2,4,6-trifluoroaniline)

N-(cyclopropylmethyl)-2,4,6-trifluoroaniline 化学的及び物理的性質
名前と識別子
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- Benzenamine, N-(cyclopropylmethyl)-2,4,6-trifluoro-
- n-(Cyclopropylmethyl)-2,4,6-trifluoroaniline
- N-(cyclopropylmethyl)-2,4,6-trifluoroaniline
-
- インチ: 1S/C10H10F3N/c11-7-3-8(12)10(9(13)4-7)14-5-6-1-2-6/h3-4,6,14H,1-2,5H2
- InChIKey: HCHFMUWYTQTKOZ-UHFFFAOYSA-N
- ほほえんだ: C1(NCC2CC2)=C(F)C=C(F)C=C1F
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-162267-0.05g |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 0.05g |
$768.0 | 2023-05-24 | ||
Enamine | EN300-162267-50mg |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 50mg |
$528.0 | 2023-09-22 | ||
Enamine | EN300-162267-1000mg |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 1000mg |
$628.0 | 2023-09-22 | ||
Enamine | EN300-162267-5000mg |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 5000mg |
$1821.0 | 2023-09-22 | ||
Enamine | EN300-162267-5.0g |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 5g |
$2650.0 | 2023-05-24 | ||
Enamine | EN300-162267-0.1g |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 0.1g |
$804.0 | 2023-05-24 | ||
Enamine | EN300-162267-0.5g |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 0.5g |
$877.0 | 2023-05-24 | ||
Enamine | EN300-162267-100mg |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 100mg |
$553.0 | 2023-09-22 | ||
Enamine | EN300-162267-500mg |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 500mg |
$603.0 | 2023-09-22 | ||
Enamine | EN300-162267-0.25g |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline |
1466817-39-9 | 0.25g |
$840.0 | 2023-05-24 |
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline 関連文献
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Ting Song,Gongchang Zeng,Piyong Zhang,Tingting Wang,Atif Ali,Shaobin Huang,Heping Zeng J. Mater. Chem. A, 2019,7, 503-512
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Antoine Buchard,Michael R. Kember,Karl G. Sandeman,Charlotte K. Williams Chem. Commun., 2011,47, 212-214
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Dugald J. MacDougall,Bruce C. Noll,Alan R. Kennedy,Kenneth W. Henderson Dalton Trans., 2006, 1875-1884
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Kunfeng Chen,Shu Yin,Dongfeng Xue Nanoscale, 2015,7, 1161-1166
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Masashige Taguchi,Prachee Chaturvedi,Stephanie Burrs,Michael Tan,Hitomi Yamaguchi,Eric S. McLamore Analyst, 2014,139, 660-667
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Mikaël Kepenekian,Vincent Robert,Corentin Boilleau,Jean-Paul Malrieu Phys. Chem. Chem. Phys., 2012,14, 1381-1388
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
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Ming Cheng,Chenhao Yao,Yihan Cao,Qi Wang,Yi Pan,Juli Jiang,Leyong Wang Chem. Commun., 2016,52, 8715-8718
N-(cyclopropylmethyl)-2,4,6-trifluoroanilineに関する追加情報
Introduction to N-(cyclopropylmethyl)-2,4,6-trifluoroaniline (CAS No. 1466817-39-9)
N-(cyclopropylmethyl)-2,4,6-trifluoroaniline, identified by the Chemical Abstracts Service Number (CAS No.) 1466817-39-9, is a fluorinated aromatic amine that has garnered significant attention in the field of pharmaceutical and agrochemical research. This compound belongs to a class of molecules characterized by the presence of fluorine atoms, which are known to enhance metabolic stability, binding affinity, and overall biological activity. The structural motif of N-(cyclopropylmethyl)-2,4,6-trifluoroaniline combines a cyclopropylmethyl group with a trifluorinated aniline backbone, making it a promising candidate for further exploration in drug discovery and material science.
The cyclopropylmethyl moiety is particularly noteworthy due to its ability to influence the electronic properties and steric environment of the molecule. This group can serve as a key pharmacophore, contributing to the compound's interaction with biological targets. In contrast, the 2,4,6-trifluoroaniline moiety introduces fluorine atoms at positions that are highly effective in modulating lipophilicity and metabolic resistance. The combination of these features makes N-(cyclopropylmethyl)-2,4,6-trifluoroaniline a versatile building block for synthesizing novel compounds with tailored biological activities.
In recent years, there has been growing interest in the development of fluorinated aromatic amines for their potential applications in medicinal chemistry. The introduction of fluorine atoms into aromatic rings can lead to significant changes in physicochemical properties, such as polarity and solubility, which are critical factors in drug design. For instance, fluoro-substituted anilines have been shown to exhibit improved bioavailability and reduced susceptibility to enzymatic degradation. This has made them valuable intermediates in the synthesis of active pharmaceutical ingredients (APIs) targeting various therapeutic areas.
The synthesis of N-(cyclopropylmethyl)-2,4,6-trifluoroaniline involves multi-step organic transformations that require careful optimization to ensure high yield and purity. One common approach involves the Friedel-Crafts alkylation of trifluoroaniline with cyclopropylmethyl halides or related electrophiles. Alternatively, nucleophilic substitution reactions can be employed to introduce the cyclopropylmethyl group onto the aniline core. The choice of reaction conditions, such as solvent systems and catalysts, plays a crucial role in determining the efficiency and selectivity of the synthetic route.
The pharmacological potential of N-(cyclopropylmethyl)-2,4,6-trifluoroaniline has been explored in several preclinical studies. Researchers have investigated its interactions with enzymes and receptors relevant to neurological disorders, cancer therapy, and anti-inflammatory applications. The trifluoromethyl group is particularly recognized for its ability to enhance binding affinity by increasing lipophilicity and reducing metabolic clearance. Additionally, the cyclopropylmethyl group may contribute to selective targeting by influencing steric interactions with biological targets.
Recent advancements in computational chemistry have enabled more efficient screening of fluorinated aromatic amines like N-(cyclopropylmethyl)-2,4,6-trifluoroaniline. Molecular modeling techniques can predict binding affinities and identify potential lead compounds for further optimization. These computational methods complement experimental approaches by providing rapid assessments of molecular interactions and helping to guide synthetic efforts toward more effective candidates.
The agrochemical industry has also shown interest in fluorinated anilines due to their potential as intermediates for developing novel pesticides and herbicides. The enhanced stability and bioactivity conferred by fluorine substitution make these compounds attractive for crop protection applications. Researchers are exploring derivatives of N-(cyclopropylmethyl)-2,4,6-trifluoroaniline that exhibit improved efficacy against pests while maintaining environmental safety.
In conclusion, N-(cyclopropylmethyl)-2,4,6-trifluoroaniline (CAS No. 1466817-39-9) represents a promising compound with diverse applications in pharmaceuticals and agrochemicals. Its unique structural features combining a cyclopropylmethyl group with a trifluorinated aniline backbone offer opportunities for developing innovative therapeutics and crop protection agents. Continued research into this molecule will likely uncover new insights into its biological activity and synthetic utility.
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